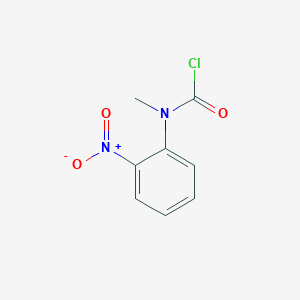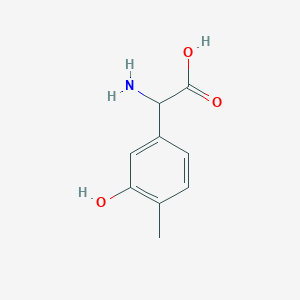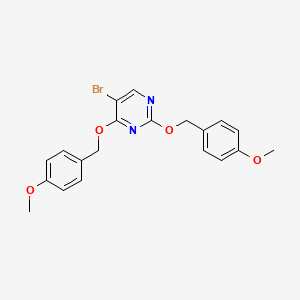![molecular formula C12H12Br2O2 B15157679 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione CAS No. 816420-47-0](/img/structure/B15157679.png)
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is a chemical compound with the molecular formula C12H12Br2O2. It is known for its unique structure, which includes two bromine atoms attached to a phenyl ring, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dibromobenzyl bromide with acetylacetone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted phenylmethyl derivatives.
Applications De Recherche Scientifique
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl and pentane-2,4-dione moieties contribute to its overall chemical behavior and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,6-Dibromophenyl)methyl]pentane-2,4-dione
- 3-[(2,5-Dichlorophenyl)methyl]pentane-2,4-dione
Uniqueness
3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structure makes it a valuable compound for various applications and research studies .
Propriétés
Numéro CAS |
816420-47-0 |
|---|---|
Formule moléculaire |
C12H12Br2O2 |
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
3-[(2,5-dibromophenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H12Br2O2/c1-7(15)11(8(2)16)6-9-5-10(13)3-4-12(9)14/h3-5,11H,6H2,1-2H3 |
Clé InChI |
KKOSXXMAXNJYDN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CC1=C(C=CC(=C1)Br)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)


![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)


![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)


